methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- 4-Methoxy-3-methylphenyl group: An aromatic substituent at position 6, contributing to lipophilicity and π-π interactions.
Its synthesis likely involves pyrazole- or pyridine-building strategies, similar to methods described in and .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-12-9-14(5-6-18(12)28-3)17-10-16(21(25)29-4)19-13(2)23-24(20(19)22-17)15-7-8-30(26,27)11-15/h5-6,9-10,15H,7-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZNYLDQBKGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.
Mode of Action
The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the inward flow of potassium ions, leading to hyperpolarization of the cell membrane. This reduces the cell’s excitability, thereby modulating the transmission of signals.
Pharmacokinetics
Similar compounds have shown improved metabolic stability. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 378.45 g/mol. Its unique structural features include a dioxidotetrahydrothiophene moiety and a pyrazolo[3,4-b]pyridine framework, which contribute to its pharmacological properties.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.45 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Dioxidotetrahydrothiophene, Pyrazole, Carboxylate |
Research indicates that this compound acts primarily as a GIRK channel activator , which plays a crucial role in modulating neuronal excitability. The activation of GIRK channels leads to hyperpolarization of the neuron, thereby influencing various physiological processes such as heart rate regulation and neurotransmitter release.
Pharmacological Potential
The compound has shown promise in various pharmacological applications:
- Neuroprotection : By modulating GIRK channels, it may provide neuroprotective effects in conditions like ischemia or neurodegenerative diseases.
- Cardiovascular Effects : Its ability to regulate heart rate through GIRK channels suggests potential benefits in treating arrhythmias.
Case Studies and Research Findings
- Neuronal Studies : In vitro studies have demonstrated that the compound significantly enhances GIRK channel activity in neuronal cell lines, leading to increased potassium ion conductance and subsequent neuronal hyperpolarization .
- Animal Models : In rodent models of metabolic syndrome, compounds with similar structures have shown significant weight loss and improved glycemic profiles, suggesting that this compound may exhibit similar benefits .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other pyrazolo[3,4-b]pyridine derivatives is useful.
Table 2: Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | GIRK channel activator | Dioxidotetrahydrothiophene moiety |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-pheny) | Potential inhibitor of various pathways | Focus on acetamide derivatives |
| 7-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives | Non-selective ion channel modulators | Lacks dioxido group |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Core Structure : All compounds share the pyrazolo[3,4-b]pyridine core, critical for planar aromatic interactions in biological systems.
Position 1 Substituents : The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from ethyl or chlorophenylmethyl groups in others. This sulfone moiety may improve solubility and reduce off-target interactions .
Position 4 Functional Groups : The methyl carboxylate in the target compound is less polar than carboxylic acids (–10) but more hydrolytically labile than amides (–13).
Aromatic Substituents : The 4-methoxy-3-methylphenyl group in the target compound offers steric bulk and moderate electron-donating effects compared to simpler phenyl or fluorophenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
